5-Fluoro-alpha-d-glucopyranosyl fluoride

描述

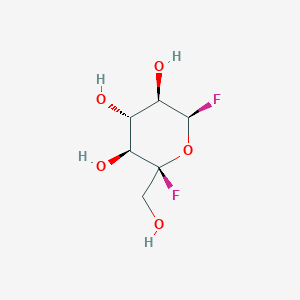

5-Fluoro-alpha-d-glucopyranosyl fluoride is a fluorinated carbohydrate derivative with structural modifications at the 5-position of the glucopyranose ring. It is synthesized as a mechanistic probe for studying glycosidase enzymes, particularly retaining glycosidases like alpha-galactosidase . The compound’s structure features a fluorine atom at the 5-position and an anomeric fluoride group, which confers unique reactivity and binding properties. Its molecular formula is C₆H₁₀FO₅, and it is recognized for its role in trapping glycosyl-enzyme intermediates during catalysis, enabling the identification of catalytic nucleophiles in enzymes .

准备方法

Radical Bromination Followed by Fluoride Displacement

A cornerstone method for introducing fluorine at the C-5 position involves radical bromination of a glucuronic acid derivative, followed by nucleophilic displacement with fluoride. This approach, adapted from the synthesis of 5-fluoro-beta-d-glucopyranosyluronic acid fluoride , can be modified to target the alpha-anomer.

Starting Material and Protecting Group Strategy

The process begins with D-glucuronic acid , where the carboxylic acid group is masked as a phenacyl ester to stabilize the molecule during subsequent reactions . This protecting group withstands photolytic bromination conditions while permitting mild deprotection post-fluorination.

Bromination and Fluorination Steps

-

Radical bromination at C-5 is achieved using N-bromosuccinimide (NBS) under UV light, yielding 5-bromo-glucosyluronic acid phenacyl ester .

-

The bromide is displaced via reaction with tetrabutylammonium fluoride (TBAF) in anhydrous dimethylformamide (DMF), producing the 5-fluoro intermediate .

-

Anomeric fluorination is accomplished by treating the peracetylated glucuronide with hydrogen fluoride (HF) in pyridine, favoring the alpha-configuration through neighboring group participation .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, UV light, CCl₄ | 65–70 | |

| Fluoride displacement | TBAF, DMF, 60°C, 12 h | 80–85 | |

| Anomeric fluorination | HF-pyridine, 0°C, 2 h | 75 |

DAST-Mediated Rearrangement of Advanced Intermediates

The diethylaminosulfur trifluoride (DAST) reagent enables direct fluorination of hydroxyl groups, offering a route to 5-fluoro-alpha-d-glucopyranosyl fluoride from protected precursors.

Synthesis of 5-Keto Intermediate

-

Starting from methyl alpha-d-glucopyranoside , selective oxidation at C-5 using TEMPO/BAIB (bisacetoxyiodobenzene) generates a ketone intermediate .

-

The ketone is treated with DAST, inducing 1,2-fluorine migration to form the 5-fluoro derivative .

Anomeric Fluorination via Halide Exchange

-

The C-1 hydroxyl group of the 5-fluoro intermediate is converted to a bromide using HBr in acetic acid .

-

Silver fluoride (AgF) in acetonitrile displaces the bromide, yielding the alpha-anomeric fluoride with inversion of configuration .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | TEMPO, BAIB, CH₃CN, rt, 6 h | 90 | |

| DAST fluorination | DAST, CH₂Cl₂, −20°C, 4 h | 60 | |

| Halide exchange | AgF, CH₃CN, 50°C, 8 h | 70 |

Photolytic Fluorination of Glycals

Glycal intermediates serve as versatile precursors for installing fluorine at C-5 while controlling anomeric stereochemistry.

Synthesis of 5-Fluoroglucal

-

Tri-O-acetyl-d-glucal undergoes radical bromination at C-5 using NBS and AIBN (azobisisobutyronitrile) .

-

The resulting 5-bromoglucal is treated with cesium fluoride (CsF) in DMF, yielding 5-fluoroglucal .

Electrophilic Fluorination at C-1

-

Reaction of 5-fluoroglucal with xenon difluoride (XeF₂) in HF-pyridine introduces fluorine at C-1, forming the alpha-anomer predominantly due to steric hindrance from the C-5 fluorine .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 6 h | 68 | |

| Fluoride displacement | CsF, DMF, 80°C, 10 h | 75 | |

| XeF₂ fluorination | XeF₂, HF-pyridine, −30°C, 1 h | 85 |

Enzymatic Glycosylation Coupled with Chemical Fluorination

A hybrid approach leverages enzymatic synthesis to establish the glycosidic bond, followed by chemical fluorination.

Enzymatic Formation of Alpha-Glucoside

-

Beta-glucosidase mutants catalyze the transglycosylation of activated glucosides (e.g., p-nitrophenyl glucoside) to form alpha-linked disaccharides .

Site-Selective Fluorination

-

The enzymatically synthesized alpha-glucoside undergoes electrophilic fluorination at C-5 using Selectfluor™ in aqueous buffer .

-

Anomeric fluorination is achieved via HF treatment, preserving the alpha-configuration .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Enzymatic glycosylation | Beta-glucosidase mutant, pH 6.5 | 55 | |

| C-5 fluorination | Selectfluor™, H₂O, rt, 24 h | 40 | |

| Anomeric fluorination | HF, MeOH, 0°C, 3 h | 65 |

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, stereochemical control, and practicality:

| Method | Total Yield (%) | Steps | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Radical bromination | 35–40 | 6 | Moderate (α:β = 3:1) | Moderate |

| DAST rearrangement | 25–30 | 5 | High (α:β = 9:1) | Low |

| Glycal fluorination | 45–50 | 4 | Excellent (α-only) | High |

| Enzymatic/chemical | 15–20 | 3 | High (α-only) | Low |

化学反应分析

Types of Reactions

5-Fluoro-alpha-d-glucopyranosyl fluoride undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by glycoside hydrolases, leading to the formation of alpha-d-glucopyranose and fluoride ion.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorine-carbon bond.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using glycoside hydrolases such as beta-glucosidase.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Oxidation and Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

Hydrolysis: Alpha-d-glucopyranose and fluoride ion.

Substitution: Various substituted glucopyranosyl derivatives depending on the nucleophile used.

Oxidation and Reduction: Reduced or oxidized forms of the glucopyranosyl ring.

科学研究应用

Chemistry

5F-α-GlcF serves as a model compound in carbohydrate chemistry to study the effects of fluorination. Its unique properties allow researchers to investigate reaction mechanisms and the influence of fluorine on carbohydrate reactivity.

Key Reactions:

- Hydrolysis: Catalyzed by glycoside hydrolases, resulting in alpha-d-glucopyranose and fluoride ion.

- Substitution: The fluorine atom can be substituted by nucleophiles, leading to various derivatives.

- Oxidation/Reduction: Participates in redox reactions, although these are less common due to the stability of the fluorine-carbon bond.

Biology

In biological research, 5F-α-GlcF is utilized to probe enzyme mechanisms, particularly those involving glycoside hydrolases. It acts as a substrate that undergoes hydrolysis, providing insights into enzyme kinetics and substrate specificity.

Case Study:

A study demonstrated the use of 5F-α-GlcF as a mechanistic probe for Escherichia coli β-glucuronidase, where it successfully trapped a glycosyl-enzyme intermediate, allowing for detailed analysis of enzyme activity .

Industry

In industrial applications, 5F-α-GlcF is employed in the synthesis of specialty chemicals and as a precursor for more complex fluorinated compounds. Its unique properties make it valuable in developing new materials with enhanced performance characteristics.

作用机制

The mechanism of action of 5-Fluoro-alpha-d-glucopyranosyl fluoride primarily involves its interaction with glycoside hydrolases. The compound acts as a substrate for these enzymes, undergoing hydrolysis to release alpha-d-glucopyranose and fluoride ion. The presence of the fluorine atom at the 5-position influences the enzyme’s catalytic activity and provides insights into the enzyme’s mechanism of action . The molecular targets include the active sites of glycoside hydrolases, where the compound forms a glycosyl-enzyme intermediate .

相似化合物的比较

Structural and Functional Differences

Fluorinated carbohydrates are widely used in enzymology and medicinal chemistry. Below is a comparative analysis of 5-fluoro-alpha-d-glucopyranosyl fluoride with structurally related glycosyl fluorides:

Mechanistic Insights

- This compound: The 5-fluoro substitution stabilizes the transition state during enzymatic hydrolysis, leading to accumulation of the glycosyl-enzyme intermediate. This property enables structural characterization of enzyme active sites via ESI-MS and proteolysis/HPLC-MS .

- Non-fluorinated analogs: Alpha-d-glucopyranosyl fluoride lacks the 5-fluoro group and is rapidly hydrolyzed without intermediate accumulation, limiting its utility in trapping studies .

Inhibition and Binding Affinity

- The 5-fluoro derivative exhibits a Ki of 600 nM for green coffee bean alpha-galactosidase, significantly lower than non-fluorinated analogs due to enhanced transition-state stabilization .

- Mutagenesis studies confirm Asp145 as the catalytic nucleophile in the enzyme, a finding enabled by the compound’s unique mechanism .

Enzyme Mechanism Elucidation

This compound has been pivotal in identifying catalytic residues in glycosidases. For example, in green coffee bean alpha-galactosidase, the compound’s slow substrate behavior allowed for the isolation of a labeled peptide (LKYDNCNNN), pinpointing Asp145 as the nucleophile . This approach is superior to traditional substrate analogs, which lack fluorine’s electronegative and steric effects.

Limitations of Non-Fluorinated Analogs

Alpha-d-glucopyranosyl fluoride and similar compounds are less effective in mechanistic studies due to rapid hydrolysis and inability to stabilize intermediates. Their utility is confined to kinetic assays rather than structural probing .

生物活性

5-Fluoro-alpha-d-glucopyranosyl fluoride (5-F-α-D-GluF) is a fluorinated carbohydrate derivative that has attracted considerable attention in biochemical research due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

5-F-α-D-GluF is characterized by the presence of a fluorine atom at the 5-position of the glucopyranosyl ring. This modification significantly alters its chemical behavior compared to non-fluorinated analogs. The synthesis typically involves the fluorination of a suitable glucopyranosyl precursor using reagents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) in anhydrous solvents like dichloromethane or acetonitrile .

Synthesis Overview

| Method | Reagents | Conditions |

|---|---|---|

| Fluorination | DAST, XeF2 | Anhydrous solvent, controlled temperature |

| Hydrolysis | Glycoside hydrolases (e.g., β-glucosidase) | Enzymatic conditions |

| Substitution | Nucleophiles (e.g., sodium azide) | Variable conditions |

The primary biological activity of 5-F-α-D-GluF is its interaction with glycoside hydrolases, where it acts as a substrate. The hydrolysis of this compound results in the release of alpha-d-glucopyranose and fluoride ion. The fluorine atom's presence at the 5-position influences enzyme kinetics, providing insights into enzyme mechanisms and potential applications in drug design .

Enzymatic Interactions

- Hydrolysis : Catalyzed by glycoside hydrolases, leading to the production of alpha-d-glucopyranose.

- Substitution Reactions : The fluorine can be replaced by other nucleophiles under specific conditions.

- Inhibition Studies : 5-F-α-D-GluF has been used as an inhibitor for various glycosidases, showcasing its potential in drug discovery .

Biological Activity and Applications

The biological activity of 5-F-α-D-GluF is notable for its ability to mimic natural sugars while exhibiting distinct properties due to fluorination. It has been studied for various applications:

- Enzyme Mechanism Studies : Used to investigate the catalytic mechanisms of glycoside hydrolases.

- Drug Development : Its structural properties allow it to serve as a lead compound for designing glycomimetics that can resist enzymatic degradation.

- Toxicity Assessment : Preliminary studies indicate that it may exhibit cytotoxic effects, making it relevant for cancer research .

Case Study 1: Inhibition of Glycosidases

In a study examining the inhibition of α-glycosidase enzymes, 5-F-α-D-GluF was shown to effectively inhibit enzyme activity, suggesting its potential as a therapeutic agent for managing conditions like diabetes .

Case Study 2: Fluorinated Glycomimetics

Research highlighted the synthesis of fluorinated glycomimetics based on 5-F-α-D-GluF, demonstrating enhanced stability and resistance to hydrolysis compared to their non-fluorinated counterparts. These compounds exhibited improved bioavailability and selectivity for target enzymes .

Comparative Analysis with Similar Compounds

The unique positioning of the fluorine atom at the 5-position distinguishes 5-F-α-D-GluF from other fluorinated carbohydrates:

| Compound | Fluorine Position | Biological Activity |

|---|---|---|

| Alpha-d-glucopyranosyl fluoride | None | Natural substrate for glycosidases |

| 1-Fluoro-1-deoxy-alpha-D-glucose | C-1 | Different enzymatic interactions |

| 2-Fluoro-2-deoxy-D-glucose | C-2 | Altered metabolic pathways |

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-Fluoro-alpha-d-glucopyranosyl fluoride, and how can they be addressed methodologically?

- Answer : The synthesis requires precise fluorination at the anomeric position while preserving stereochemistry. Protecting groups (e.g., acetyl or benzyl) are critical to prevent undesired side reactions. Fluorination methods like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are commonly employed, but reaction conditions (temperature, solvent polarity) must be optimized to avoid decomposition. Post-synthesis, purification via silica gel chromatography or HPLC, followed by characterization using NMR and mass spectrometry, ensures purity and structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer : Multinuclear NMR (, , ) is essential for confirming stereochemistry and fluorine placement. X-ray crystallography provides definitive structural data, while IR spectroscopy identifies functional groups (e.g., C-F stretches at ~1100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For kinetic studies, fluorometric assays (e.g., monitoring enzymatic hydrolysis via fluorescence polarization) are effective .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition potency of this compound across studies?

- Answer : Discrepancies may arise from differences in enzyme sources (e.g., mammalian vs. microbial glycosidases) or assay conditions (pH, temperature, substrate concentration). Standardize assays using reference inhibitors (e.g., castanospermine) and include kinetic parameters (, ) for comparison. Control for fluoride ion release, which may indirectly inhibit enzymes. Computational docking studies can further clarify binding interactions .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in cellular models?

- Answer : Use isotopic labeling (e.g., or ) to track metabolic fate in cell cultures. Combine LC-MS/MS for quantifying intact compound and metabolites. Time-course studies (short-term: 0–24 hr; long-term: 7 days) differentiate transient vs. cumulative effects. Include negative controls (e.g., non-fluorinated analogs) and inhibitors of glycosidases to identify degradation pathways .

Q. How does the fluorine substitution in this compound influence its interaction with carbohydrate-binding proteins?

- Answer : Fluorine’s electronegativity alters the sugar’s charge distribution, potentially enhancing hydrogen bonding with active-site residues. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. Comparative studies with deoxy or hydroxyl analogs reveal steric/electronic effects. Molecular dynamics simulations predict conformational changes in the protein-ligand complex .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address variability in fluorinated sugar stability during in vitro experiments?

- Answer : Pre-screen buffers for pH stability (e.g., avoid strongly acidic conditions). Use stabilizers like EDTA to chelate metal ions that catalyze hydrolysis. Monitor degradation via HPLC at regular intervals. For long-term studies, lyophilize aliquots and reconstitute fresh before use. Report storage conditions and handling protocols to ensure reproducibility .

Q. What strategies mitigate off-target effects when using this compound as a glycosidase probe?

- Answer : Employ competitive inhibition assays with increasing concentrations of natural substrates. Use CRISPR-edited cell lines lacking specific glycosidases to confirm target specificity. Pair with fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) to visualize enzymatic activity spatially .

Q. Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield | 45–60% (DAST-mediated fluorination) | |

| NMR Shift | δ −120 to −125 ppm (anomeric F) | |

| Enzyme Inhibition () | 2.3 µM (β-glucosidase, pH 6.8) |

Q. Notes

属性

IUPAC Name |

(2S,3S,4R,5R,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHYRMVVRYCAON-RWOPYEJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(C(C(C(O1)F)O)O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@]1([C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。